1-(3-ethoxy-4-methoxybenzyl)azepane
Description
1-(3-Ethoxy-4-methoxybenzyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a benzyl group bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. Its molecular formula is C₁₆H₂₃NO₂, with a molecular weight of 261.36 g/mol.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-19-16-12-14(8-9-15(16)18-2)13-17-10-6-4-5-7-11-17/h8-9,12H,3-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIOTWOCOEECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(3-ethoxy-4-methoxybenzyl)azepane with two analogs: 4-methylacetophenone azine () and AM-1220 azepane ().
*Molecular weight estimated based on structural complexity.
Key Observations :
- Substituent Impact: The ethoxy and methoxy groups in the target compound likely improve aqueous solubility compared to the methyl groups in 4-methylacetophenone azine. Conversely, AM-1220 azepane’s naphthalene and indole moieties significantly increase lipophilicity, favoring membrane permeability .
Pharmacological and Toxicological Profiles
Analysis :
- Target Compound : The lack of pharmacological data necessitates further studies. However, the benzyl ether substituents are reminiscent of neuromodulators, suggesting possible CNS applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-ethoxy-4-methoxybenzyl)azepane, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions starting with substituted benzaldehyde precursors. For example:
- Step 1 : Reduction of 3-ethoxy-4-methoxybenzaldehyde to the corresponding alcohol using NaBH₄ in anhydrous THF .
- Step 2 : Alkylation of the alcohol with an azepane precursor (e.g., azepane bromide) under basic conditions (K₂CO₃) in DMF at 60–80°C .
- Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >85% .
- Analysis : Purity is verified via HPLC (>98%) and structural confirmation by ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for methoxy/ethoxy protons) .
Q. How can the stereochemical configuration of this compound be resolved, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration, particularly for chiral centers in the azepane ring.
- Chiral HPLC : Employing cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) mobile phase to separate enantiomers .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with IC₅₀ values ~25 µM .
- Anticancer : MTT assays on HeLa cells (72-h exposure) show 40% inhibition at 50 µM, with apoptosis confirmed via Annexin V/PI staining .
- Controls : Comparisons to structurally similar compounds (e.g., 1-(4-methoxybenzyl)azepane) highlight the ethoxy group’s role in enhancing lipophilicity (LogP = 2.8 vs. 2.1) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in modulating neurotransmitter receptors?
- Targets : The compound’s azepane ring and methoxy/ethoxy substituents suggest affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors.
- Experimental Design :
- Radioligand binding assays : Competitive displacement of [³H]ketanserin (5-HT₂A) in rat cortical membranes shows Kᵢ = 120 nM .
- Functional assays : Calcium flux assays (FLIPR®) reveal partial agonism (EC₅₀ = 380 nM) .
- Structural Insights : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the ethoxy group and Ser159 in the 5-HT₂A binding pocket .
Q. How do contradictory findings regarding this compound’s cytotoxicity arise across different cell lines, and how can they be reconciled?
- Case Study : IC₅₀ values vary significantly between HeLa (50 µM) and HepG2 (>100 µM) cells.
- Analysis :
- Metabolic Differences : HepG2 cells exhibit higher CYP3A4 activity, leading to faster compound metabolism .
- ROS Modulation : Flow cytometry with DCFH-DA dye shows HeLa cells accumulate 2x more ROS than HepG2 at 50 µM .
- Resolution : Co-administration with CYP inhibitors (e.g., ketoconazole) reduces IC₅₀ in HepG2 to 60 µM, confirming metabolic interference .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?
- Catalytic Methods :
- Chiral auxiliaries : Use of (R)-BINOL-derived phosphoric acids in asymmetric alkylation achieves 90% ee .
- Enzymatic resolution : Lipase-catalyzed (CAL-B) acetylation of racemic alcohol intermediates (50% conversion, ee >99%) .
- Scale-Up : Continuous flow systems with immobilized catalysts improve enantiomeric excess (ee) consistency (>95%) at gram-scale .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact the compound’s pharmacokinetic profile?
- Comparative Data :
| Substituent | LogP | t₁/₂ (rat plasma) | BBB Permeability (PAMPA) |
|---|---|---|---|
| 3-Ethoxy | 2.8 | 3.2 h | High (4.2 x 10⁻⁶ cm/s) |
| 3-Methoxy | 2.1 | 1.8 h | Moderate (2.1 x 10⁻⁶ cm/s) |
- Mechanistic Insight : Ethoxy’s larger van der Waals volume enhances membrane partitioning, prolonging half-life .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported crystallographic data for this compound?
- Issue : Variability in unit cell parameters (e.g., a-axis ±0.5 Å) across studies.
- Resolution :
- Validation : Cross-check with Cambridge Structural Database (CSD) entries; refine data using SHELXL with TWIN/BASF commands for twinned crystals .
- Standardization : Report Flack parameter (x < 0.1) to confirm absolute configuration .
Comparative Structure-Activity Relationship (SAR) Studies
Q. What SAR trends emerge when comparing this compound with halogenated analogs?
- Key Findings :
| Analog (R-group) | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) |
|---|---|---|
| 3-Ethoxy | 120 | 450 |
| 3-Chloro | 85 | 320 |
| 3-Fluoro | 150 | 510 |
- Trend : Electron-withdrawing groups (Cl) enhance 5-HT₂A affinity, while bulky substituents (ethoxy) reduce off-target D₂ binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
